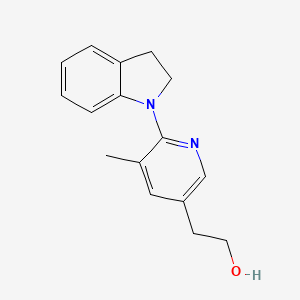
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.
Pyridine Ring Formation: The pyridine ring can be constructed via a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Coupling of Indoline and Pyridine: The indoline and pyridine structures are coupled through a nucleophilic substitution reaction, where the indoline nitrogen attacks an electrophilic carbon on the pyridine ring.
Introduction of the Ethanol Group: The ethanol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the indoline or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated indoline or pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is used in the development of photochromic materials, which change color upon exposure to light.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
作用机制
The mechanism of action of 2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Spiropyrans: These compounds share a similar indoline structure and are known for their photochromic properties.
Indoline Derivatives: Compounds like 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol have similar structures and are used in similar applications.
Uniqueness
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring and an ethanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
2-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-12-10-13(7-9-19)11-17-16(12)18-8-6-14-4-2-3-5-15(14)18/h2-5,10-11,19H,6-9H2,1H3 |
InChI 键 |
AOVJAIAPWVFDAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


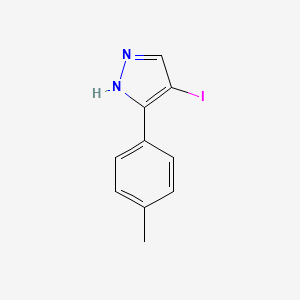
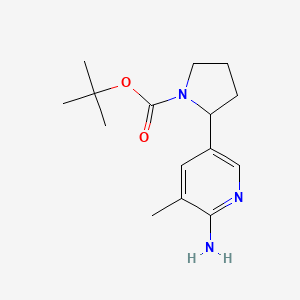
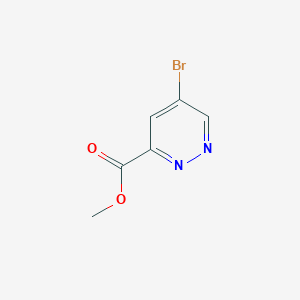
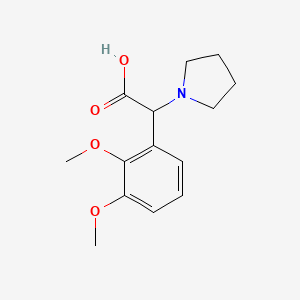
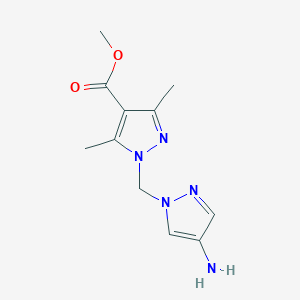
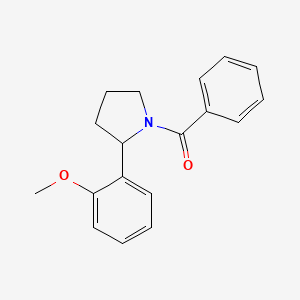
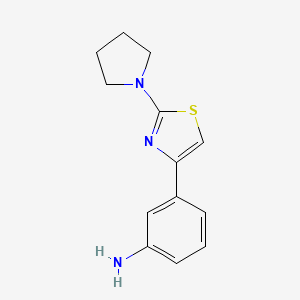
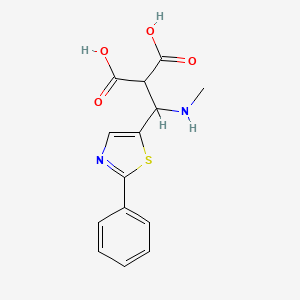
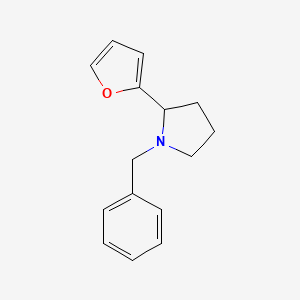
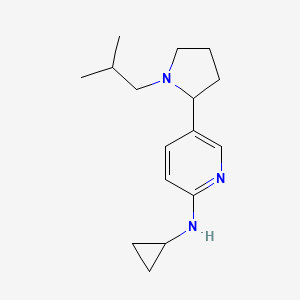
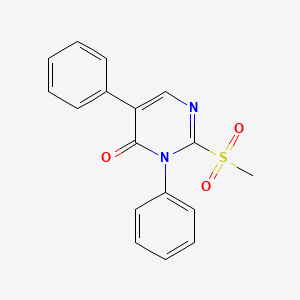

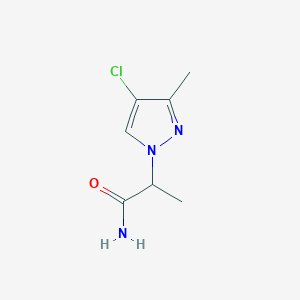
![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)
